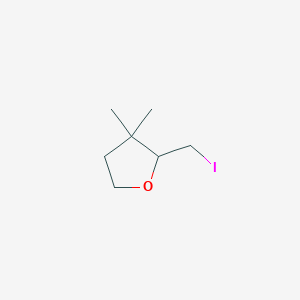

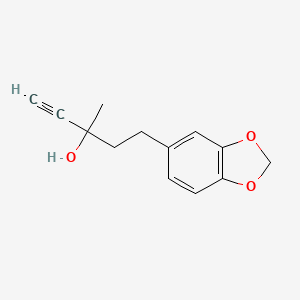

2-(Iodomethyl)-3,3-dimethyloxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

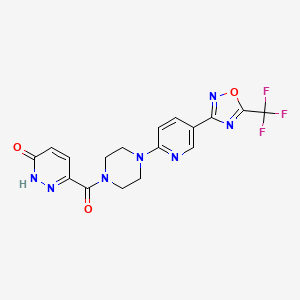

The compound 2-(Iodomethyl)-3,3-dimethyloxolane is not directly mentioned in the provided papers. However, the papers discuss various related iodine-containing compounds and their reactivity, which can provide insights into the behavior of similar iodine-substituted molecules. For instance, the use of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor in radical cascade reactions with 1,4-dienes and 1,4-enynes suggests that iodomethyl groups can act as radical precursors in synthetic chemistry .

Synthesis Analysis

The synthesis of iodine-containing compounds is a topic of interest due to their utility in organic synthesis. The paper discussing the radical cascade reaction indicates that the iodomethyl group can be used to generate functionalized bicyclo[3.3.0]octane derivatives, which are valuable in the synthesis of complex organic molecules . Another paper describes the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones using a reaction that involves dimethyloxosulfonium methylide, although this does not directly relate to 2-(Iodomethyl)-3,3-dimethyloxolane, it shows the versatility of methylating agents in synthesis .

Molecular Structure Analysis

While the molecular structure of 2-(Iodomethyl)-3,3-dimethyloxolane is not analyzed in the provided papers, the structure of a related iodine compound, 2,2-dimethyl-4,5-[1,2-dicarba-closo-dodecaborano(12)]-1,3-diselena-2-silacyclopentane, was determined by X-ray crystallography after its synthesis from exchange reactions with phosphorus trihalides . This suggests that similar structural determination methods could be applied to 2-(Iodomethyl)-3,3-dimethyloxolane.

Chemical Reactions Analysis

The papers indicate that iodine-containing compounds are reactive and can participate in various chemical reactions. For example, the radical cascade reaction using an iodomethyl group as a precursor demonstrates the potential for iodine-mediated transformations . Additionally, the reactivity of 2-dimethylamino-3-methyl-[1,3,2]oxazarsolane with acid molecules suggests that compounds with similar structures may also exhibit interesting reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Iodomethyl)-3,3-dimethyloxolane are not directly reported in the papers. However, the reactivity of iodine compounds, as shown in the synthesis of bicyclo[3.3.0]octane derivatives and the exchange reactions leading to phospholanes, indicates that iodine's presence in a molecule can significantly influence its chemical behavior . The use of dimethyl carbonate as a methyl source in a palladium-catalyzed dimethylation reaction also highlights the importance of understanding the physical properties of methylating agents .

Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis and Reactivity: The compound 2-(Iodomethyl)-3,3-dimethyloxolane has been involved in exchange reactions with phosphorus trihalides, leading to phospholanes with high yield. The molecular structure of these iodides has been determined using X-ray crystallography. These products are characterized in solution by multinuclear magnetic resonance methods and their molecular gas-phase geometries have been optimized for theoretical studies (Wrackmeyer, Klimkina, & Milius, 2012).

Catalysis and Organic Synthesis

- Suzuki-Miyaura Reaction: The compound plays a role in the Suzuki-Miyaura reaction for synthesizing novel oxolan-2-one derivatives, which are significant in organic chemistry for creating new compounds (Ghochikyan et al., 2019).

- Enzymatic Synthesis of Tertiary Alcohols: It has been used as a building block in the enzymatic synthesis of optically active tertiary alcohols, aiding in the creation of various chiral compounds important in drug and natural product synthesis (Chen & Fang, 1997).

Hypervalent Iodine Chemistry

- Hypervalent Iodine Reagents: The compound has been used in the development of new hypervalent iodine reagents for synthetic applications in organic chemistry, particularly in reactions involving various nucleophiles (Matoušek et al., 2016).

Reaction Mechanism Studies

- Quantum-Chemical Studies: Quantum-chemical studies have been conducted on reactions involving similar iodomethyl compounds, contributing to our understanding of the formation of annulated heterocyclic systems and the effects of molecular iodine on these reactions (Shagun et al., 2019).

Radical Cycloaddition Reactions

- Radical Cycloaddition: The compound has been used as a precursor in radical [3 + 2] cycloaddition reactions with alkenes, leading to the formation of functionalized cyclopentane derivatives, highlighting its utility in organic synthesis (Kitagawa et al., 2002).

Electrochemistry

- Electrolyte Studies: In electrochemistry, derivatives of 2-(Iodomethyl)-3,3-dimethyloxolane have been studied in the context of lithium-sulfur batteries, specifically examining electrolytes for improved battery performance (Chang et al., 2002).

properties

IUPAC Name |

2-(iodomethyl)-3,3-dimethyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKNZVXCRYEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CI)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)-3,3-dimethyloxolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

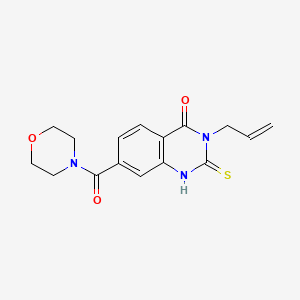

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

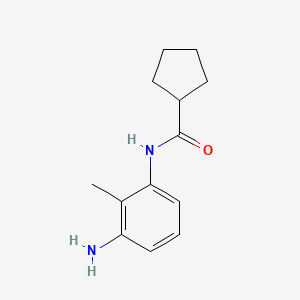

![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

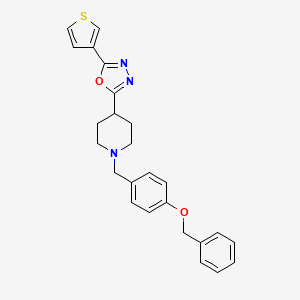

![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)